Pyridine, (1,2-ethenediyl)bis-

Description

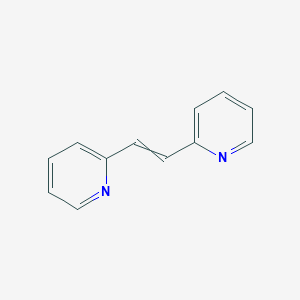

Pyridine, (1,2-ethenediyl)bis-, also known as 4,4'-(1,2-ethenediyl)bis-pyridine or trans-1,2-bis(4-pyridyl)ethylene, is a symmetrical organic compound with the molecular formula C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol . Its IUPAC InChIKey is MGFJDEHFNMWYBD-OWOJBTEDSA-N, and it is registered under CAS number 13362-78-2 . The compound features two pyridine rings connected by an E-configured ethenediyl (-CH=CH-) bridge, forming a rigid, planar structure .

Key physical properties include:

- Melting Point: 152.5–153°C

- UV/Visible Absorption: Characteristic spectral peaks at 314 nm and 326 nm (in ethanol), attributed to π→π* transitions in the conjugated system .

This compound is widely used in coordination chemistry as a bidentate ligand for constructing metal-organic frameworks (MOFs) and supramolecular architectures . Its extended conjugation also makes it relevant in optoelectronic materials research .

Properties

IUPAC Name |

2-(2-pyridin-2-ylethenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOCEQLCZEBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030612 | |

| Record name | 2,2′-(1,2-Ethenediyl)bis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437-15-6 | |

| Record name | 2,2′-(1,2-Ethenediyl)bis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-(1,2-Ethenediyl)bis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

McMurry Coupling of Pyridinecarbaldehydes

The McMurry reaction, employing low-valent titanium complexes (e.g., TiCl₃/LiAlH₄), facilitates reductive coupling of carbonyl compounds to alkenes. For 1,2-bis(2-pyridyl)ethylene, this method involves dimerization of 2-pyridinecarbaldehyde under inert atmospheres:

Reported yields for this method range from 26% to 39% , depending on reaction time and stoichiometric ratios. Side products include homocoupled alkanes and unreacted monomers, necessitating chromatographic purification.

Heck Cross-Coupling

Palladium-catalyzed coupling of 2-vinylpyridine with halopyridines offers regioselective access to asymmetrical derivatives. For example, reacting 2-vinylpyridine with 3-bromopyridine in the presence of Pd(OAc)₂ and triethylamine yields 1-(3-pyridyl)-2-(2-pyridyl)ethylene with 32% efficiency . The reaction proceeds via oxidative addition of the aryl halide, migratory insertion of the alkene, and β-hydride elimination.

Condensation and Elimination Strategies

Wittig Reaction

The Wittig olefination between 2-pyridylphosphonium ylides and pyridinecarbaldehydes generates the ethenediyl bridge. For instance, treatment of 2-pyridinecarbaldehyde with a stabilized ylide (e.g., Ph₃P=CH₂) produces 1,2-bis(2-pyridyl)ethylene:

This method achieves moderate yields (28–35% ) but requires strict moisture-free conditions.

Dehydrohalogenation

Base-mediated elimination of vicinal dihalides, such as 1,2-bis(2-pyridyl)-1,2-dibromoethane, using KOtBu or DBU, affords the target alkene. The reaction proceeds via an E2 mechanism, with yields contingent on the steric bulk of the base and halogen substituents.

Coordination-Driven Syntheses

Recent advances exploit metal-template effects to preorganize precursors. For example, rhenium cluster complexes facilitate the assembly of 1,2-bis(4-pyridyl)ethylene (bpe) ligands under solvothermal conditions. While this approach primarily yields coordination polymers, the ligand itself can be liberated via acid digestion, though scalability remains a challenge.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| McMurry Coupling | TiCl₃/LiAlH₄ | 26–39 | Stereoselectivity | Toxic reagents, low scalability |

| Heck Coupling | Pd(OAc)₂, Base | 32 | Regiocontrol | Requires halopyridines |

| Wittig Reaction | Ph₃P=CH₂ | 28–35 | Mild conditions | Moisture sensitivity |

| Dehydrohalogenation | KOtBu | 40–45 | High atom economy | Harsh base, side reactions |

Chemical Reactions Analysis

Pyridine, (1,2-ethenediyl)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the ethene bridge into an ethane bridge, altering the compound’s properties.

Substitution: The pyridine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pyridine, (1,2-ethenediyl)bis- has numerous applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Industry: It is used in the synthesis of other valuable compounds, including catalysts and photosensitizers.

Mechanism of Action

The mechanism of action of Pyridine, (1,2-ethenediyl)bis- involves its ability to coordinate with metal ions , forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to different biological effects. For example, its coordination with metal ions can inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Pyridine, (1,2-ethenediyl)bis- with structurally related pyridine derivatives:

Pyridine, 3,3'-(1,2-ethynediyl)bis-

| Property | Pyridine, (1,2-ethenediyl)bis- | Pyridine, 3,3'-(1,2-ethynediyl)bis- |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂ | C₁₂H₅N₂ |

| Molecular Weight | 182.22 g/mol | 179.19 g/mol |

| CAS Number | 13362-78-2 | 50559-45-0 |

| Bridge Type | Ethenediyl (-CH=CH-) | Ethynediyl (-C≡C-) |

| Conjugation | Extended π-system | Linear, rigid sp-hybridized bridge |

| Applications | MOFs, sensors | Catalysis, electronic materials |

The ethynediyl bridge in the latter compound introduces greater rigidity and linearity, enhancing electron delocalization for applications in conductive polymers .

1,4-bis[2-(4-pyridyl)ethenyl]benzene

| Property | Pyridine, (1,2-ethenediyl)bis- | 1,4-bis[2-(4-pyridyl)ethenyl]benzene |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂ | C₂₄H₁₈N₂ |

| Molecular Weight | 182.22 g/mol | 334.42 g/mol |

| CAS Number | 13362-78-2 | 110144-22-4 |

| Structural Feature | Two pyridines + ethenediyl | Two pyridines + benzene + ethenediyl |

| Conjugation | Moderate | Extended (benzene + double bonds) |

| Applications | Ligand design | Luminescent materials, MOFs |

The addition of a central benzene ring in 1,4-bis[2-(4-pyridyl)ethenyl]benzene significantly extends conjugation, leading to red-shifted absorption/emission spectra suitable for organic LEDs .

Pyridine, 4,4'-(9,10-anthracenediyl)bis-

| Property | Pyridine, (1,2-ethenediyl)bis- | Pyridine, 4,4'-(9,10-anthracenediyl)bis- |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂ | C₂₄H₁₆N₂ |

| Molecular Weight | 182.22 g/mol | 332.40 g/mol |

| CAS Number | 13362-78-2 | 194861-72-8 |

| Structural Feature | Ethenediyl bridge | Anthracene bridge |

| Conjugation | Planar | Polycyclic aromatic system |

| Applications | Sensors | Organic semiconductors, photocatalysts |

The anthracene core enhances light-harvesting efficiency, making this compound valuable in photovoltaic devices .

Pyridine, 2,6-bis(1,1-dimethylethyl)

| Property | Pyridine, (1,2-ethenediyl)bis- | Pyridine, 2,6-bis(1,1-dimethylethyl) |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂ | C₁₃H₂₁N |

| Molecular Weight | 182.22 g/mol | 191.31 g/mol |

| CAS Number | 13362-78-2 | 585-48-8 |

| Structural Feature | Planar, conjugated | Sterically hindered pyridine |

| Applications | Ligand, MOFs | Acid scavenger, catalysis |

The bulky tert-butyl groups in 2,6-bis(1,1-dimethylethyl)pyridine hinder coordination to metal centers, favoring its use in sterically demanding reactions .

Biological Activity

Pyridine, (1,2-ethenediyl)bis-, also known as 2,2'-(1,2-ethenediyl)bis(pyridine), is a compound with the molecular formula and a molecular weight of approximately 182.22 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of Pyridine, (1,2-ethenediyl)bis-, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula:

- CAS Number: 1437-15-6

- IUPAC Name: 1,2-Bis(2-pyridyl)ethylene

- Structure: The compound features a vinylene bridge connecting two pyridine rings.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine-based complexes can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Pyridine derivatives are under investigation for their anticancer potential. A study demonstrated that complexes derived from pyridine exhibited cytotoxic effects against cancer cell lines such as melanoma B16F10 and Friend erythroleukemia cells. The biological activity was attributed to the redox properties of the metal ions coordinated with pyridine ligands, which can induce oxidative stress in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of Pyridine, (1,2-ethenediyl)bis-, is influenced by its structural characteristics. Variations in substituents on the pyridine rings can significantly alter its pharmacological profile. For instance, modifications at the 4-position of the pyridine ring have been linked to enhanced anti-inflammatory and analgesic activities .

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of metal complexes with Pyridine, (1,2-ethenediyl)bis-. These complexes were tested against several cancer cell lines. Results indicated that certain metal derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Fe Complex | B16F10 | 5.0 |

| Ru Complex | HeLa | 3.5 |

| Co Complex | A549 | 4.0 |

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of Pyridine-based compounds against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyridine Derivative A | 20 | Staphylococcus aureus |

| Pyridine Derivative B | 30 | Escherichia coli |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (E)-1,2-Bis-(4-pyridyl)ethylene, and how can reaction conditions be optimized for high stereochemical purity?

- Methodological Answer : The compound is typically synthesized via Wittig or Horner-Wadsworth-Emmons reactions using 4-pyridinecarboxaldehyde and appropriate phosphonium reagents. Optimizing solvent polarity (e.g., DMF or THF) and base strength (e.g., NaH or KOtBu) improves (E)-isomer selectivity. Stereochemical purity (>95%) can be confirmed using H NMR (olefinic proton coupling constants: for trans configuration) and HPLC with chiral columns .

Q. Which spectroscopic techniques are most effective for characterizing Pyridine, (1,2-ethenediyl)bis-?

- Methodological Answer : Key techniques include:

- UV-Vis Spectroscopy : Absorption bands at 260–280 nm () and 300–320 nm () confirm conjugation .

- FT-IR : Peaks at 1590–1630 cm (C=C stretching) and 1410–1460 cm (pyridyl ring vibrations) .

- Mass Spectrometry : Molecular ion peak at m/z 182.22 (CHN) with fragmentation patterns matching NIST reference data .

Q. How does the compound behave in coordination chemistry, and what ligands/metal ions are commonly studied?

- Methodological Answer : The rigid (E)-configuration enables use as a bridging ligand in metal-organic frameworks (MOFs). It coordinates with Ag, Cu, and Zn via pyridyl N atoms. Solvothermal synthesis in DMF/water mixtures (120°C, 24h) yields porous networks characterized by X-ray diffraction .

Advanced Research Questions

Q. How do discrepancies in reported melting points (148–152°C vs. 160–165°C) arise, and how can they be resolved experimentally?

- Methodological Answer : Variations stem from isomer impurities or solvent residues. Recrystallization from ethanol/acetone (1:3) followed by DSC analysis at 5°C/min heating rate ensures accurate determination. Cross-validate purity via H NMR integration of olefinic protons and elemental analysis (target: C 79.10%, H 5.53%, N 15.37%) .

Q. What computational methods are suitable for modeling the electronic structure of Pyridine, (1,2-ethenediyl)bis- and its metal complexes?

- Methodological Answer : DFT calculations (B3LYP/6-311G**) predict HOMO-LUMO gaps (~4.1 eV) and charge distribution on pyridyl N atoms. MD simulations (AMBER force field) assess conformational stability in solvent environments. Compare results with experimental UV-Vis and cyclic voltammetry data .

Q. How does the (E)-isomer’s rigidity impact its performance in photoactive MOFs compared to (Z)-isomers or stilbene analogs?

- Methodological Answer : The (E)-isomer’s linear geometry enhances MOF porosity and charge-transfer efficiency. Compare with (Z)-isomers (synthesized via photoirradiation) and stilbene (CH, CAS 588-59-0) using:

- Photoluminescence : Quantum yield measurements in DMF.

- Surface Area Analysis : BET surface areas of MOFs (e.g., (E)-isomer-based MOFs: ~800 m/g vs. stilbene: ~500 m/g) .

Q. What strategies mitigate decomposition during prolonged storage or under acidic conditions?

- Methodological Answer : Degradation pathways involve protonation of pyridyl N (pH < 3) or photooxidation. Stabilize by:

- Storage : Argon atmosphere, amber vials at −20°C.

- Buffered Solutions : Use pH 7–8 phosphate buffers with 1 mM EDTA to chelate trace metals .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data in polar vs. nonpolar solvents?

- Resolution : Solubility varies with isomer ratio and crystallinity. For reproducible results:

- Sonication : 30 min in warm ethanol to disrupt crystallinity.

- Dynamic Light Scattering (DLS) : Monitor aggregation in toluene/water mixtures .

Experimental Design Guidelines

Q. How to design a kinetic study for isomerization under UV light?

- Protocol :

Prepare 1 mM solutions in anhydrous THF.

Irradiate at 254 nm (10 mW/cm) and sample at 5-min intervals.

Quantify (E)/(Z) ratio via HPLC (C18 column, acetonitrile/water eluent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.